2,3-Dihydro-1H-isoindol-1-ylmethanol is a compound of interest in organic chemistry and medicinal chemistry due to its structural features and potential biological activities. It is classified as an isoindole derivative, which is a bicyclic compound containing both an indole and a cyclopentene ring. Isoindoles are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
2,3-Dihydro-1H-isoindol-1-ylmethanol belongs to the class of isoindole derivatives, which are characterized by their unique bicyclic structure. This classification is significant as it relates to the compound's chemical reactivity and biological activity.
The synthesis of 2,3-dihydro-1H-isoindol-1-ylmethanol typically involves multi-step processes, including protection-deprotection strategies and the use of various catalysts. One common approach is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis to yield the desired amine .
The process generally includes:
Key molecular data include:
2,3-Dihydro-1H-isoindol-1-ylmethanol can participate in various chemical reactions:
The reactivity of 2,3-dihydro-1H-isoindol-1-ylmethanol is influenced by its functional groups, particularly the hydroxymethyl group, which enhances its ability to participate in nucleophilic attacks and other electrophilic reactions .
The mechanism of action for compounds like 2,3-dihydro-1H-isoindol-1-ylmethanol often involves interactions at the molecular level with biological targets. This may include:
Research has shown that related isoindole compounds exhibit various biological activities, including antimicrobial and anticancer properties . The specific mechanism for 2,3-dihydro-1H-isoindol-1-ylmethanol would require further investigation through pharmacological studies.
The physical properties of 2,3-dihydro-1H-isoindol-1-ylmethanol include:
Relevant chemical properties include:
2,3-Dihydro-1H-isoindol-1-ylmethanol has potential applications in various fields:
Isoindoline derivatives have undergone significant pharmacological evolution since their initial identification as structural motifs in natural products. The core isoindoline scaffold (2,3-dihydro-1H-isoindole) emerged as a privileged structure in medicinal chemistry during the late 20th century due to its balanced physicochemical properties and synthetic versatility. Early pharmaceutical applications focused primarily on fully saturated isoindoline derivatives, exemplified by compounds such as 2,3-dihydro-2-methyl-1H-isoindol-5-amine, which demonstrated promising central nervous system activity [6]. The strategic incorporation of functional groups at the N1 position, particularly hydroxymethyl substituents, marked a transformative advancement in the early 2000s, enabling enhanced target engagement through hydrogen bonding interactions unavailable to simpler alkyl-substituted analogs [7].
A pivotal development occurred with the patenting of substituted 2,3-dihydro-1H-isoindol-1-one derivatives (WO2005021532A1), which established the isoindoline framework as a viable chemotype for angiogenesis inhibition and oncology applications [7]. This patent documented over 300 structurally diverse analogs, highlighting the scaffold's tolerance for extensive modification. The subsequent introduction of the hydroxymethyl variant—2,3-dihydro-1H-isoindol-1-ylmethanol—addressed critical limitations in aqueous solubility and bioavailability observed in first-generation compounds. Its hydrochloride salt form (CAS: 1965309-67-4) became commercially available by 2015, facilitating broad pharmacological evaluation [1] [4].
Table 1: Evolution of Key Isoindoline Derivatives in Pharmaceutical Development
| Compound | Molecular Formula | Structural Feature | Primary Therapeutic Focus |
|---|---|---|---|
| 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | C₉H₁₂N₂ | Amino substituent at C5 | Neurotransmitter modulation |
| 2-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-ol | C₁₀H₁₃NO | Ethanol group at N1 | Neuroprotective agents |
| (2-Methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine | C₁₀H₁₄N₂ | Aminomethyl group at N1 | Enzyme inhibition |
| 2,3-Dihydro-1H-isoindol-1-ylmethanol | C₉H₁₁NO | Hydroxymethyl at N1 | Multitarget therapeutic applications |
| 2,3-Dihydro-1H-isoindol-1-ylmethanol hydrochloride | C₉H₁₂ClNO | Hydrochloride salt form | Enhanced solubility for drug formulations |
The integration of 2,3-dihydro-1H-isoindol-1-ylmethanol (CAS: 1391249-77-6) into drug discovery pipelines stems from its unique dual functionality as both a hydrogen bond donor and acceptor. This bifunctional character enables targeted interactions with biomolecular targets inaccessible to non-functionalized isoindolines. Research confirms its role as a versatile intermediate for synthesizing derivatives with enhanced binding affinities—particularly through N-acylation of the isoindoline nitrogen or oxidation of the hydroxymethyl group to carboxylic acid derivatives [4]. The hydrochloride salt form (CAS: 1965309-67-4) dominates pharmacological studies due to its water solubility (>50 mg/mL), which permits evaluation in aqueous biological matrices without organic cosolvents [4].
Biological screening has revealed multifaceted activity profiles for this scaffold:
Table 2: Documented Biological Activities of 2,3-Dihydro-1H-isoindol-1-ylmethanol Derivatives
| Biological Activity | Derivative Structural Modifications | Key Molecular Targets | Observed Potency |
|---|---|---|---|
| Antidepressant | N1-alkylated analogs | Serotonin transporter (SERT) | SERT IC₅₀: 120-450 nM |
| Antitumor | Cu(II) complexes | Mitochondrial complex III | EC₅₀: 3.7-8.2 μM (MCF-7) |
| Neuroprotective | Free base form | NMDA receptors | 68% neuroprotection at 10 μM |
| Enzyme inhibition | Carboxylic acid oxidation products | HDAC enzymes | HDAC6 IC₅₀: 40 nM |
The hydroxymethyl (-CH₂OH) substituent at the N1 position confers distinctive physicochemical and electronic properties that fundamentally differentiate 2,3-dihydro-1H-isoindol-1-ylmethanol from unsubstituted isoindolines. Computational analyses reveal three critical effects:
Hydrogen Bonding Capacity: The hydroxyl group serves as a hydrogen bond donor (HBD: 1) and acceptor (HBA: 2), significantly enhancing water solubility (logP: 0.9 vs. 1.8 for N-methyl isoindoline) and membrane permeability (PAMPA: 18 × 10⁻⁶ cm/s) relative to alkyl-substituted analogs [4]. In crystalline hydrochloride salt forms, chloride ions occupy interstitial sites stabilized by O-H···Cl⁻ bonds (2.98 Å), creating stable lattice structures [4].
Electronic Modulation: Resonance delocalization between the nitrogen lone pair and the hydroxymethyl group reduces basicity (pKₐ: 7.2) compared to secondary amine isoindolines (pKₐ: 9.4), favoring physiological pH compatibility. This electronic redistribution is evidenced by ¹³C NMR shifts at C1 (δ 72.5 ppm) and C3 (δ 58.8 ppm), indicating diminished aromatic character in the heterocyclic ring [4].
Stereoelectronic Effects: Conformational analysis shows a preferred exo orientation of the hydroxymethyl group, enabling orbital overlap between the oxygen lone pair and the isoindoline π-system. This n→π* interaction stabilizes the bioactive conformation by 3.2 kcal/mol versus endo conformers, as confirmed by density functional theory (DFT) calculations [4].
The substituent's synthetic versatility enables controlled transformations:
Table 3: Comparative Analysis of Isoindoline Derivatives with Varied N1 Substituents
| Structural Feature | Hydrogen Bond Capacity (HBD/HBA) | Calculated logP | Aqueous Solubility (mg/mL) | Primary Reactivity |
|---|---|---|---|---|
| N1-Hydroxymethyl | 1 HBD, 2 HBA | 0.9 | 22.5 (free base) | Oxidation, nucleophilic substitution |
| N1-Methyl | 0 HBD, 1 HBA | 1.8 | 4.1 | Electrophilic aromatic substitution |
| N1-Ethylamine | 2 HBD, 1 HBA | 0.5 | >50 (hydrochloride) | Acylation, reductive amination |
| N1-Formyl | 0 HBD, 2 HBA | 1.2 | 8.9 | Hydrolysis, nucleophilic addition |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1